

Solubility Profile of 2-Amino-4-(4-pyridyl)-thiazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-4-(4-pyridyl)-thiazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of **2-Amino-4-(4-pyridyl)-thiazole**, a key synthetic intermediate in pharmaceutical development. Understanding the solubility of this compound is critical for its effective use in synthesis, formulation, and various biological assays. This document presents available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and provides a visual representation of a standard experimental workflow.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its ability to dissolve in a solvent to form a homogeneous solution. In drug discovery and development, solubility is a critical parameter influencing bioavailability, formulation, and the design of in vitro and in vivo experiments. The two primary types of solubility measurements are:

- **Kinetic Solubility:** This is a high-throughput measurement of how quickly a compound dissolves, often determined by adding a concentrated DMSO stock solution to an aqueous buffer. It is a critical parameter in the early stages of drug discovery for screening large numbers of compounds.
- **Thermodynamic (or Equilibrium) Solubility:** This is the concentration of a compound in a saturated solution that is in equilibrium with the solid form of the compound. It is a more time-consuming but accurate measure, crucial for late-stage development and formulation.

Factors influencing solubility include the compound's intrinsic properties (e.g., crystal structure, pKa) and extrinsic factors such as temperature, pH, and the nature of the solvent.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for **2-Amino-4-(4-pyridyl)-thiazole** in various solvent systems. This data is essential for selecting appropriate solvents for chemical reactions, purification, and analytical method development.

Solvent System	Solubility (mg/mL)
Dimethylformamide (DMF)	5[1]
Dimethyl sulfoxide (DMSO)	10[1]
DMSO:PBS (pH 7.2) (1:10)	0.1[1]
Ethanol	0.14[1]

Experimental Protocols for Solubility Determination

A precise and reproducible protocol is essential for obtaining reliable solubility data. The following sections describe a generalized experimental protocol for determining the thermodynamic solubility of **2-Amino-4-(4-pyridyl)-thiazole** using the widely accepted shake-flask method.

Principle of the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility. [2] The method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. [3] The resulting mixture is agitated until equilibrium is reached, at which point the undissolved solid is separated from the saturated solution. [4] The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

- **2-Amino-4-(4-pyridyl)-thiazole** (solid)

- Selected solvents (e.g., water, buffers of different pH, organic solvents)
- Vials with screw caps
- Orbital shaker or rotator
- Temperature-controlled incubator
- Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
- Analytical balance
- UV-Vis spectrophotometer or HPLC system
- Volumetric flasks and pipettes

Step-by-Step Procedure

- **Preparation of Solvent:** Prepare the desired solvent systems. For aqueous solubility, use purified water or buffer solutions at specific pH values.
- **Addition of Compound:** Accurately weigh an excess amount of **2-Amino-4-(4-pyridyl)-thiazole** and add it to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.^[4]
- **Equilibration:** Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed (e.g., 150-300 rpm) for a sufficient period to reach equilibrium.^[4] This can range from 24 to 72 hours, depending on the compound and solvent.^[4]
- **Phase Separation:** After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid by either centrifugation or filtration.
 - **Centrifugation:** Centrifuge the vials at a high speed to pellet the undissolved solid. Carefully collect the supernatant for analysis.

- Filtration: Use a syringe to draw the solution and pass it through a chemically compatible filter (e.g., PTFE, PVDF) to remove any solid particles.
- Quantification: Analyze the concentration of **2-Amino-4-(4-pyridyl)-thiazole** in the clear filtrate or supernatant using a validated analytical method.
 - UV-Vis Spectroscopy: Prepare a calibration curve of the compound in the same solvent. Measure the absorbance of the sample and determine the concentration from the calibration curve.
 - HPLC: Prepare a set of standard solutions of known concentrations. Inject the sample and standards onto the HPLC system and determine the concentration based on the peak area.
- Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, and specify the solvent and temperature.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining the equilibrium solubility of a compound.



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Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of **2-Amino-4-(4-pyridyl)-thiazole**. The presented quantitative data offers a starting point for solvent selection, while the detailed experimental protocol provides a robust methodology for in-house solubility

determination. For drug development professionals, a thorough characterization of solubility is a critical step in advancing a compound through the discovery and development pipeline, ensuring reliable experimental results and informing formulation strategies.

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